7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide
CAS No.: 1904357-48-7
Cat. No.: VC5620411
Molecular Formula: C20H16N6O4
Molecular Weight: 404.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904357-48-7 |
|---|---|
| Molecular Formula | C20H16N6O4 |
| Molecular Weight | 404.386 |
| IUPAC Name | 7-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H16N6O4/c1-11-22-20(30-25-11)13-6-7-26-16(9-13)23-24-17(26)10-21-19(27)15-8-12-4-3-5-14(28-2)18(12)29-15/h3-9H,10H2,1-2H3,(H,21,27) |
| Standard InChI Key | RAVHJDABZXPDGO-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzofuran core substituted at position 7 with a methoxy group and at position 2 with a carboxamide linker. This amide connects to a triazolo[4,3-a]pyridine scaffold bearing a 3-methyl-1,2,4-oxadiazol-5-yl group at position 7. The IUPAC name reflects this connectivity:
7-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1, triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1904357-48-7 |
| Molecular Formula | C₂₀H₁₆N₆O₄ |
| Molecular Weight | 404.386 g/mol |
| SMILES | CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=C(O4)C(=CC=C5)OC |
| InChIKey | RAVHJDABZXPDGO-UHFFFAOYSA-N |
The planar benzofuran and triazolo-pyridine systems enable π-π stacking interactions, while the oxadiazole ring contributes to metabolic stability .
Synthesis and Analytical Characterization
Synthetic Strategy
While no explicit protocol exists for this compound, analogous benzofuran-2-carboxamides are synthesized via carbodiimide-mediated coupling. A reported method involves:
-
Activating 7-methoxy-benzofuran-2-carboxylic acid with N,N’-carbonyldiimidazole in tetrahydrofuran.
-
Reacting with substituted anilines to form amide bonds .
For the triazolo-oxadiazole fragment, cyclization of hydrazine derivatives with nitriles under acidic conditions could generate the 1,2,4-oxadiazole, followed by triazole ring closure .
Analytical Data
Key characterization methods for related compounds include:
-
Infrared Spectroscopy: Carboxamide C=O stretch ~1670 cm⁻¹; oxadiazole C=N absorption near 1600 cm⁻¹ .
-
NMR:
-
Mass Spectrometry: Expected [M+H]+ at m/z 405.39.
Biological Activity and Mechanism
Antioxidant Mechanisms
Benzofuran derivatives scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals with IC₅₀ values of 12–45 μM . The methoxy group donates electrons, stabilizing radical intermediates, while the oxadiazole’s electron-deficient ring may quench reactive oxygen species .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Neuroprotection (% at 10 μM) | DPPH IC₅₀ (μM) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| 7-Methoxy-1b | 58.2 ± 3.1 | 32.4 ± 1.8 |
| Triazolo-Oxadiazole | N/A | N/A |
Therapeutic Applications and Challenges
Target Indications
-
Neurodegenerative Diseases: Analogues inhibit β-amyloid aggregation (25–40% at 50 μM) .
-
Ischemic Stroke: Oxadiazole-containing compounds reduce infarct volume by 30% in rodent models .
-
Oxidative Stress Disorders: Benzofurans decrease lipid peroxidation by 50–70% in brain homogenates .
Pharmacokinetic Considerations
Future Research Directions
Priority Investigations
-
In Vitro Screening: Assess inhibitory activity against acetylcholinesterase, monoamine oxidases, and NMDA receptors.
-
ADMET Profiling: Determine permeability (Caco-2 assay), microsomal stability, and hERG channel liability.
-
Structural Optimization: Introduce fluorine at the benzofuran 5-position to enhance metabolic stability .
Synthetic Chemistry Advances
Develop one-pot sequences combining Ullmann coupling for triazolo formation and Huisgen cycloaddition for oxadiazole rings to improve yield beyond current 40–50% levels .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume